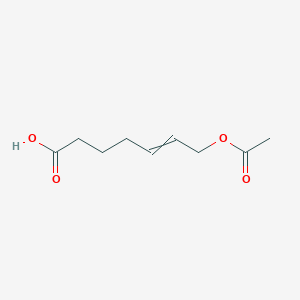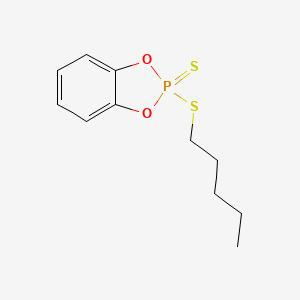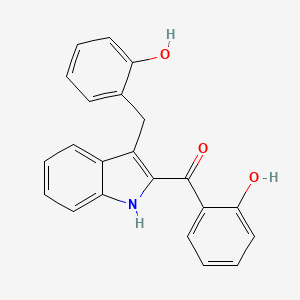![molecular formula C17H15NO B14348010 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile CAS No. 93315-24-3](/img/structure/B14348010.png)
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a prop-1-enyl chain, which is further substituted with a 4-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenol and 4-bromobenzonitrile.
Formation of 4-methylphenoxyprop-1-ene: 4-methylphenol is reacted with 3-bromoprop-1-ene in the presence of a base such as potassium carbonate to form 4-methylphenoxyprop-1-ene.
Coupling Reaction: The 4-methylphenoxyprop-1-ene is then coupled with 4-bromobenzonitrile using a palladium-catalyzed Heck reaction to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzoic acid.
Reduction: Formation of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as cyclooxygenase-2 (COX-2) and β-secretase, which are involved in inflammatory and amyloidogenic pathways.
Pathways Involved: It may inhibit the activation of signal transducer and activator of transcription 3 (STAT3) and reduce the expression of inflammatory proteins, thereby exerting anti-inflammatory and neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(E)-3-(4-methoxyphenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-chlorophenoxy)prop-1-enyl]benzonitrile
- 4-[(E)-3-(4-fluorophenoxy)prop-1-enyl]benzonitrile
Uniqueness
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Propriétés
Numéro CAS |
93315-24-3 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-14-4-10-17(11-5-14)19-12-2-3-15-6-8-16(13-18)9-7-15/h2-11H,12H2,1H3/b3-2+ |
Clé InChI |
PQOMOBUHLFJENH-NSCUHMNNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)C#N |
SMILES canonique |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)

![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)



![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

